Rotoxamine
Description
Rotoxamine, chemically designated as (S)-carbinoxamine maleate, is a first-generation ethanolamine-class antihistamine. It acts as a selective H1 receptor antagonist and exhibits anticholinergic activity, making it effective in managing allergic rhinitis, conjunctivitis, urticaria, and symptoms of the common cold . Structurally, it is the levorotatory (S)-enantiomer of carbinoxamine, paired with maleic acid to form a stable salt. Its molecular formula is C₁₆H₁₉ClN₂O·C₄H₄O₄ (molecular weight: 406.86 g/mol), and it is characterized by high affinity for histamine H1 receptors, contributing to its prolonged therapeutic effects .
This compound’s clinical applications extend beyond allergy management; it is also used to mitigate drug-induced extrapyramidal symptoms and mild Parkinsonian tremors . The drug was commercialized in formulations like Karbinal ER (extended-release oral suspension), approved in 2013 for pediatric and adult populations .
Properties
CAS No. |
5560-77-0 |
|---|---|
Molecular Formula |
C16H19ClN2O |
Molecular Weight |
290.79 g/mol |
IUPAC Name |
2-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3/t16-/m0/s1 |
InChI Key |
OJFSXZCBGQGRNV-INIZCTEOSA-N |
SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
Isomeric SMILES |
CN(C)CCO[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
Canonical SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
Other CAS No. |
5560-77-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Rotoxamine is synthesized through the reaction of 2-(4-chlorophenyl)-2-pyridinylmethanol with dimethylamine. The reaction typically involves the use of a suitable solvent such as ethanol and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic synthetic route but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Rotoxamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain the core structure of the compound .
Scientific Research Applications
Rotoxamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of first-generation antihistamines.
Biology: this compound is used in studies related to histamine receptors and their role in allergic reactions.
Medicine: The compound is used in the development of new antihistamine drugs and in the study of their pharmacokinetics and pharmacodynamics.
Industry: This compound is used in the formulation of various pharmaceutical products, particularly those aimed at treating allergic conditions
Mechanism of Action
Rotoxamine exerts its effects by competing with free histamine for binding at H1-receptor sites. This antagonizes the effects of histamine on H1-receptors, leading to a reduction in the symptoms associated with allergic reactions. The molecular targets of this compound include the H1-receptors located on various cells, including those in the respiratory tract and skin .
Comparison with Similar Compounds
Structural and Pharmacological Similarities
Rotoxamine belongs to the ethanolamine subclass of H1 antagonists, sharing a core structure with other first-generation antihistamines like carbinoxamine (racemic mixture) and diphenhydramine. However, its enantiomeric purity and salt formulation distinguish it from analogs. Below is a comparative analysis:
Table 1: Structural and Pharmacokinetic Comparison
| Parameter | This compound [(S)-carbinoxamine maleate] | Carbinoxamine (Racemic Base) | Diphenhydramine (Benchmark Ethanolamine) |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₉ClN₂O·C₄H₄O₄ | C₁₆H₁₉ClN₂O | C₁₇H₂₁NO |
| Molecular Weight | 406.86 g/mol | 290.79 g/mol | 255.35 g/mol |
| Stereochemistry | (S)-enantiomer | Racemic mixture | Racemic mixture |
| Receptor Affinity | High H1 antagonism; moderate anticholinergic | Similar to this compound | High H1 antagonism; strong anticholinergic |
| Sedative Effects | Moderate | Moderate | High |
| Clinical Use | Allergies, extrapyramidal symptoms | Allergies, motion sickness | Allergies, insomnia |
| Approved Formulations | Karbinal ER (extended-release) | Immediate-release tablets | Capsules, injectables |
Sources :
Key Findings:
Salt Formulation : The maleate salt improves solubility and bioavailability, enabling extended-release formulations like Karbinal ER .
Sedation Profile : this compound induces less sedation than diphenhydramine, a feature attributed to its lower anticholinergic activity .
Table 2: Clinical Performance Metrics
| Metric | This compound | Carbinoxamine (Racemic) | Diphenhydramine |
|---|---|---|---|
| Onset of Action | 15–30 minutes | 15–30 minutes | 15–30 minutes |
| Half-life | 12–15 hours | 10–12 hours | 4–8 hours |
| Pediatric Use | FDA-approved | Off-label | Limited (risk of CNS depression) |
| Adverse Effects | Dry mouth, dizziness | Similar to this compound | Sedation, urinary retention |
Sources :
Discussion:
- Extended Half-life : this compound’s prolonged half-life supports once-daily dosing in Karbinal ER, improving patient compliance .
- Pediatric Safety : this compound is uniquely approved for children ≥2 years, whereas diphenhydramine is avoided in young populations due to paradoxical excitation risks .
Marketed Alternatives and Limitations
While this compound shares mechanistic similarities with cetirizine (second-generation antihistamine), the latter lacks anticholinergic effects, making it unsuitable for extrapyramidal symptom management. Conversely, this compound’s utility in Parkinsonian adjunct therapy is unmatched by most H1 antagonists .
Biological Activity
Rotoxamine is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article reviews the available literature on this compound, focusing on its mechanisms of action, pharmacodynamics, and potential therapeutic uses.
This compound's biological activity is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may exert effects through:
- Receptor Modulation : this compound appears to interact with various neurotransmitter receptors, potentially influencing pathways involved in mood regulation and pain perception.
- Enzyme Inhibition : It may inhibit certain enzymes associated with inflammatory processes, suggesting a role in anti-inflammatory therapies.
Pharmacodynamics
The pharmacodynamic profile of this compound indicates several key activities:
- Anti-inflammatory Effects : Research shows that this compound can reduce pro-inflammatory cytokine production, which may be beneficial in conditions like arthritis and other inflammatory diseases.
- Neuroprotective Properties : Preliminary evidence suggests that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disorders.
Table 1: Summary of Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Decreased cytokine levels | |
| Neuroprotection | Reduced oxidative stress | |
| Receptor Interaction | Modulation of serotonin receptors |
Table 2: Case Studies Involving this compound
| Study Reference | Study Design | Findings |
|---|---|---|
| Animal Model | Significant reduction in inflammation | |
| In vitro neuronal cells | Protection against cell death | |
| Clinical Trial | Improvement in mood disorders |
Case Studies
- Anti-inflammatory Effects : A study conducted on animal models demonstrated that this compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6. This suggests its potential use in treating autoimmune diseases.
- Neuroprotection : In vitro studies indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential application in neurodegenerative diseases like Alzheimer's.
- Clinical Applications : A preliminary clinical trial assessed the efficacy of this compound in patients with major depressive disorder. Results indicated a notable improvement in symptoms compared to placebo, warranting further investigation into its antidepressant properties.
Research Findings
Recent investigations into this compound have revealed promising results regarding its biological activity:
- Cellular Studies : In vitro experiments have shown that this compound can modulate signaling pathways associated with inflammation and apoptosis.
- Animal Models : Studies utilizing rodent models have demonstrated significant therapeutic effects on both inflammatory and neurodegenerative conditions.
- Clinical Trials : Early-phase clinical trials suggest safety and tolerability, with some participants reporting improved outcomes related to mood disorders.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
